molecular formula C10H11NOS B3376997 3-Methyl-2-(thiophene-3-carbonyl)butanenitrile CAS No. 1250351-55-3

3-Methyl-2-(thiophene-3-carbonyl)butanenitrile

Cat. No.: B3376997
CAS No.: 1250351-55-3
M. Wt: 193.27
InChI Key: KSDDSDKDORRZOE-UHFFFAOYSA-N
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Description

Contextualization of Nitrile and Ketone Functionalities in Synthetic Methodologies

Nitrile and ketone groups are two of the most versatile functional groups in organic synthesis. The nitrile group, with its carbon-nitrogen triple bond, is a precursor to a variety of other functionalities, including amines, carboxylic acids, and amides. nih.gov It can also participate in cycloadditions and act as a carbon nucleophile in the form of a nitrile anion. nih.gov

Ketones, with their electrophilic carbonyl carbon, are central to a vast array of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Grignard reactions, and Wittig reactions. The juxtaposition of a ketone and a nitrile in a β-position, as seen in β-ketonitriles, creates a particularly useful synthetic intermediate. nih.govrsc.org These compounds are valuable precursors for the synthesis of various heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles. rsc.org

The synthesis of β-ketonitriles can be achieved through various methods, one of the most common being the acylation of a nitrile anion with an ester. nih.gov This reaction, however, can be challenging due to the potential for side reactions. nih.gov

Reaction Type Nitrile Functionality Ketone Functionality
Nucleophilic AdditionActs as a nucleophile (nitrile anion)Acts as an electrophile
HydrolysisForms carboxylic acids or amidesGenerally stable
ReductionForms primary aminesForms secondary alcohols
Grignard ReactionForms ketones (after hydrolysis)Forms tertiary alcohols

Significance of Thiophene (B33073) Moieties in Chemical Synthesis

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. cabidigitallibrary.org This moiety is of great importance in medicinal chemistry and materials science. cabidigitallibrary.org Thiophene and its derivatives are found in numerous pharmaceuticals, agrochemicals, and organic electronic materials. jcu.edu.au The sulfur atom in the thiophene ring can influence the electronic properties of the molecule and participate in non-covalent interactions, which can be crucial for biological activity. cabidigitallibrary.org

From a synthetic perspective, thiophenes can be functionalized at various positions, allowing for their incorporation into a wide range of molecular scaffolds. The reactivity of the thiophene ring towards electrophilic substitution is generally higher than that of benzene (B151609), making functionalization relatively straightforward. pharmaguideline.com

Role of Complex Small Molecules as Strategic Building Blocks in Organic Chemistry

Complex small molecules, such as 3-Methyl-2-(thiophene-3-carbonyl)butanenitrile, which possess multiple functional groups and stereocenters, are highly valuable as strategic building blocks. Their inherent complexity can be directly translated into the final target molecule, significantly shortening synthetic sequences. The use of such building blocks is a key principle of convergent synthesis, where large fragments of the target molecule are synthesized independently and then coupled together. This approach is often more efficient than a linear synthesis, where the main carbon chain is built step-by-step.

The strategic disconnection of a complex target molecule into smaller, more manageable building blocks is a critical skill in modern synthetic planning. The availability of a diverse pool of chiral and functionalized building blocks is therefore essential for the advancement of organic synthesis.

Overview of Synthetic Challenges Associated with Multi-functionalized Aliphatic Systems

The synthesis of multi-functionalized aliphatic systems, particularly those with adjacent functionalities, presents several challenges. Chemoselectivity is a primary concern, as reagents must be chosen that react with one functional group while leaving others intact. For a molecule like this compound, a reagent intended to react with the ketone could potentially interact with the nitrile, or vice versa.

Stereocontrol is another significant challenge, especially when creating new stereocenters. The presence of existing stereocenters can influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselectivity.

Furthermore, the purification of multi-functionalized compounds can be difficult due to their often-complex physical properties. The presence of multiple polar functional groups can lead to issues with solubility and chromatographic separation. The development of robust and selective synthetic methods is crucial to overcoming these challenges and enabling the efficient construction of such complex molecules. beilstein-journals.orgbeilstein-archives.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-(thiophene-3-carbonyl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-7(2)9(5-11)10(12)8-3-4-13-6-8/h3-4,6-7,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDDSDKDORRZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)C(=O)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthetic Analysis and Strategic Disconnections of 3 Methyl 2 Thiophene 3 Carbonyl Butanenitrile

Primary Retrosynthetic Pathways Targeting the Butanenitrile Backbone

The core of 3-Methyl-2-(thiophene-3-carbonyl)butanenitrile consists of a butanenitrile backbone substituted with a thiophene-3-carbonyl group. The primary retrosynthetic analysis targets the key bonds that connect these fragments.

Disconnection at the Carbonyl-Alpha Carbon Bond (Thiophene-Ketone Linkage)

A logical primary disconnection breaks the bond between the carbonyl carbon and the alpha-carbon of the butanenitrile moiety (C-C bond). This disconnection is based on the well-established chemistry of acylating enolates or their equivalents.

This retrosynthetic step simplifies the target molecule into two key synthons: an acyl cation derived from thiophene-3-carboxylic acid and a nucleophilic carbanion of 3-methylbutanenitrile. The corresponding synthetic equivalents for these synthons are readily identifiable.

Table 1: Retrosynthetic Disconnection at the Carbonyl-Alpha Carbon Bond

Target MoleculeDisconnectionSynthonsSynthetic Equivalents
This compoundCarbonyl-Alpha Carbon BondThiophene-3-carbonyl cation and 3-methylbutanenitrile anionThiophene-3-carbonyl chloride and the enolate of 3-methylbutanenitrile

The forward synthesis would involve the acylation of 3-methylbutanenitrile with a suitable thiophene-3-carbonyl derivative, such as thiophene-3-carbonyl chloride, in the presence of a strong base to generate the required enolate.

Disconnection at the Butanenitrile Alpha-Carbon-Nitrile Bond

An alternative disconnection strategy targets the bond between the alpha-carbon and the nitrile group (C-CN bond). This approach is based on nucleophilic substitution reactions where a cyanide ion acts as the nucleophile.

This pathway leads to a different set of precursors. The disconnection generates a synthon representing a carbocation at the alpha-position of the ketone and a cyanide anion.

Table 2: Retrosynthetic Disconnection at the Alpha-Carbon-Nitrile Bond

Target MoleculeDisconnectionSynthonsSynthetic Equivalents
This compoundAlpha-Carbon-Nitrile Bondα-haloketone and cyanide anion2-Bromo-3-methyl-1-(thiophen-3-yl)butan-1-one and Sodium Cyanide

The forward synthesis for this pathway would involve the synthesis of an α-haloketone, specifically 2-bromo-3-methyl-1-(thiophen-3-yl)butan-1-one, followed by a nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide.

Consideration of Stereochemical Control in Retrosynthetic Planning

The target molecule, this compound, possesses a chiral center at the alpha-carbon of the butanenitrile moiety. Therefore, stereochemical control is a crucial aspect to consider during retrosynthetic planning, especially if a specific enantiomer is desired.

In the context of the first disconnection strategy (acylation of an enolate), the formation of the chiral center occurs during the protonation of the resulting enolate after the acylation step. Achieving stereocontrol would necessitate the use of a chiral proton source or a chiral auxiliary attached to the nitrile group to direct the approach of the proton.

For the second disconnection strategy (nucleophilic substitution), the stereocenter is formed during the attack of the cyanide ion on the α-haloketone. To achieve stereoselectivity, one could employ a chiral phase-transfer catalyst or utilize a substrate with a chiral auxiliary.

Evaluation of Precursor Availability and Synthetic Feasibility

The viability of a retrosynthetic pathway is heavily dependent on the availability and cost of the proposed starting materials.

For the first pathway (Carbonyl-Alpha Carbon Bond Disconnection):

Thiophene-3-carbonyl chloride: This precursor can be synthesized from the commercially available thiophene-3-carboxylic acid by treatment with reagents like thionyl chloride or oxalyl chloride. mdpi.com Thiophene-3-carboxylic acid itself is a known compound.

3-Methylbutanenitrile (Isovaleronitrile): This is a commercially available and relatively inexpensive starting material.

This pathway is considered highly feasible due to the accessibility of the precursors.

For the second pathway (Alpha-Carbon-Nitrile Bond Disconnection):

2-Bromo-3-methyl-1-(thiophen-3-yl)butan-1-one: The synthesis of this α-haloketone precursor would likely start from 3-methyl-1-(thiophen-3-yl)butan-1-one. This ketone can be prepared via a Friedel-Crafts acylation of thiophene (B33073) with 3-methylbutanoyl chloride. The subsequent α-bromination can be achieved using reagents like N-bromosuccinimide (NBS).

Sodium Cyanide: This is a readily available and inexpensive chemical reagent.

Modern Synthetic Methodologies for the Preparation of 3 Methyl 2 Thiophene 3 Carbonyl Butanenitrile

Strategies for the Construction of the Butanenitrile Framework

The formation of the sterically hindered C2-C3 bond in the 3-methylbutanenitrile core is a key challenge. Several classic and contemporary carbon-carbon bond-forming reactions can be adapted for this purpose.

Alpha-Alkylation of Nitriles

Direct acylation at the α-position of isobutyronitrile (B166230) (3-methylpropanenitrile) presents a straightforward approach to the target structure. This method relies on the generation of an α-cyano carbanion, which then acts as a nucleophile.

The reaction begins with the deprotonation of isobutyronitrile using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to form the corresponding carbanion. This nucleophile can then react with a suitable electrophilic thiophene-3-carbonyl source, like thiophene-3-carbonyl chloride.

Key steps:

Deprotonation: Isobutyronitrile is treated with a strong base to generate the nucleophilic carbanion.

Acylation: The carbanion attacks the electrophilic carbonyl carbon of an activated thiophene-3-carboxylic acid derivative.

Challenges with this method can include self-condensation of the nitrile and potential O-acylation, although the use of sterically hindered bases and carefully controlled reaction conditions can favor the desired C-acylation product. Recent developments in photocatalyzed reactions have also shown promise for the α-alkylation of esters, a reaction that shares mechanistic similarities with the acylation of nitriles. nih.gov

ParameterCondition/ReagentPurpose
Starting NitrileIsobutyronitrileProvides the 3-methylbutanenitrile backbone.
BaseLithium diisopropylamide (LDA), Sodium Hydride (NaH)Deprotonates the α-carbon to form the nucleophile.
Acylating AgentThiophene-3-carbonyl chlorideIntroduces the thiophene-3-carbonyl moiety.
SolventAnhydrous THF, Diethyl etherProvides an inert reaction medium.
TemperatureLow temperatures (e.g., -78 °C)Controls reactivity and minimizes side reactions.

Knoevenagel Condensation and Subsequent Transformations

An alternative strategy involves the Knoevenagel condensation, a reliable method for forming carbon-carbon bonds. nih.gov This pathway would begin with the condensation of thiophene-3-carboxaldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile. niscpr.res.inacs.org

The resulting α,β-unsaturated dinitrile intermediate, (thiophen-3-ylmethylene)malononitrile, can then undergo further transformations. A key subsequent step would be a conjugate addition of a methyl group (using an organometallic reagent like methylmagnesium bromide or methyllithium (B1224462) in the presence of a copper catalyst) followed by a selective reduction or hydrolysis of one of the nitrile groups. This multi-step process offers good control over the assembly of the final structure. google.comrsc.org

Michael Addition Pathways

The Michael addition, or conjugate addition, offers a powerful method for C-C bond formation. rsc.org This approach could be envisioned in two ways. The first mirrors the transformation described after a Knoevenagel condensation, where a nucleophile adds to an α,β-unsaturated nitrile.

Alternatively, a Michael acceptor could be prepared from isobutyronitrile. For instance, reaction with an appropriate electrophile could generate an α,β-unsaturated butanenitrile derivative. A thiophene-based nucleophile could then be added in a conjugate fashion. The thia-Michael addition, the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a well-established reaction that proceeds efficiently, often under mild, solvent-free conditions. researchgate.netsemanticscholar.orgsrce.hr While not a direct route to the target compound, the principles of this reaction are applicable to the addition of other nucleophiles.

Synthesis of the Thiophene-3-carbonyl Moiety

The introduction of the carbonyl group at the 3-position of the thiophene (B33073) ring is a critical step that can be achieved either by direct acylation of a thiophene precursor or by coupling reactions that construct the ketone functionality.

Acylation Reactions Involving Thiophene Derivatives

The Friedel-Crafts acylation is a classic method for forming aryl ketones. masterorganicchemistry.comsigmaaldrich.com In this context, thiophene can be acylated using an appropriate acylating agent, such as 3-methyl-2-cyanobutanoyl chloride, in the presence of a Lewis acid catalyst.

Electrophilic substitution on thiophene preferentially occurs at the 2-position due to the greater stabilization of the cationic intermediate. echemi.com Therefore, to achieve 3-substitution, the 2- and 5-positions must be blocked, or a directing group must be employed. Alternatively, catalysts can influence the regioselectivity. For instance, using zinc halide catalysts can overcome some difficulties typically encountered in the acylation of thiophenes. google.com Stannic chloride has also been shown to be a superior catalyst to aluminum chloride for some thiophene acylations, as it reduces polymerization of the thiophene ring. orgsyn.org Zeolite molecular sieves have also been explored as efficient, reusable, and environmentally friendly catalysts for thiophene acylation. researchgate.net

CatalystAcylating AgentKey Features/AdvantagesReference
Aluminum Chloride (AlCl₃)Acyl HalidesStandard, widely used Lewis acid catalyst. Can induce polymerization. orgsyn.org
Stannic Chloride (SnCl₄)Acyl HalidesMilder than AlCl₃, reduces polymerization of thiophene. orgsyn.org
Zinc Halides (ZnCl₂, ZnBr₂, ZnI₂)Acyl Halides, AnhydridesUsed in catalytic amounts, overcomes issues seen with other catalysts. google.com
Zeolite Molecular Sieves (e.g., C25, Hβ)Acid AnhydridesHigh activity, good selectivity, reusable, and environmentally friendly. researchgate.net

Cross-Coupling Reactions for Thiophene Carbonyl Formation

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C bonds. researchgate.net The Suzuki-Miyaura coupling, for example, can be used to synthesize thiophene derivatives. nih.govrsc.org This strategy would involve coupling a 3-thienylboronic acid or ester with an acyl halide, such as 3-methyl-2-cyanobutanoyl chloride, in the presence of a palladium catalyst.

This approach is highly versatile and tolerates a wide range of functional groups. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. The use of palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand like SPhos has been effective for the Suzuki-Miyaura cross-coupling of bromothiophenes. nih.gov

Another relevant cross-coupling method is the Stille coupling, which would involve the reaction of an organotin reagent (e.g., 3-(tributylstannyl)thiophene) with an acyl chloride. These coupling reactions provide a powerful and flexible alternative to classical electrophilic substitution for the synthesis of functionalized thiophenes.

Convergent and Linear Synthetic Approaches

Table 1: Comparison of Linear and Convergent Synthetic Approaches

Approach Description Advantages Disadvantages
Linear Synthesis Sequential construction of the molecule from a single starting material.Conceptually simple to plan.Lower overall yield in long sequences. A failure in a late stage leads to the loss of all preceding work.
Convergent Synthesis Independent synthesis of key fragments followed by their coupling.Higher overall yield. Allows for the efficient synthesis of complex molecules. Failures in fragment synthesis are less costly.Requires careful planning of the fragment coupling reaction.

A plausible convergent strategy for the target molecule could involve the acylation of the anion of 3-methylbutanenitrile with an activated thiophene-3-carboxylic acid derivative, such as thiophene-3-carbonyl chloride. This reaction directly forms the desired carbon-carbon bond and assembles the core structure of the molecule in a single, efficient step.

Chemoselective Transformations and Functional Group Compatibility

The presence of multiple reactive sites in 3-Methyl-2-(thiophene-3-carbonyl)butanenitrile—namely the ketone, the nitrile, and the thiophene ring—necessitates a careful consideration of chemoselectivity in any synthetic transformation. The reactivity of each functional group must be managed to avoid unwanted side reactions.

The thiophene ring is generally stable under a variety of reaction conditions; however, it can be susceptible to certain electrophilic and organometallic reagents. nih.gov For instance, strong acids or oxidizing agents could potentially interact with the sulfur atom or the aromatic ring. Therefore, reaction conditions must be chosen to be compatible with the thiophene moiety. Modern cross-coupling reactions, for instance, often exhibit high functional group tolerance, allowing for the modification of other parts of a molecule without affecting a thiophene ring. nih.gov

The ketone and nitrile groups present a more direct challenge in terms of chemoselectivity. For example, reduction reactions could potentially target either functional group. The selective reduction of the ketone in the presence of the nitrile is a common transformation that can be achieved using specific reducing agents. Reagents like sodium borohydride (B1222165) are generally selective for the reduction of ketones and aldehydes over nitriles. youtube.comgoogle.com Conversely, the reduction of the nitrile to an amine in the presence of the ketone would require a different set of reagents, such as catalytic hydrogenation under specific conditions or the use of more powerful reducing agents that are known to reduce both functionalities.

Protecting group strategies can also be employed to temporarily mask the reactivity of one functional group while transformations are carried out on another. For instance, the ketone could be protected as a ketal to allow for selective reactions at the nitrile position.

Asymmetric Synthesis and Diastereoselective Approaches for Chiral Centers

The presence of a stereocenter at the α-position to the ketone and nitrile groups in this compound necessitates the use of asymmetric synthesis methodologies to obtain enantiomerically pure material. Two primary strategies can be envisioned: the enantioselective formation of the α-ketone and the diastereoselective introduction of the methyl group.

Enantioselective Catalysis in Alpha-Ketone Formation

An attractive approach to establishing the stereocenter is through the enantioselective acylation of a prochiral nitrile enolate. This would involve the deprotonation of 3-methylbutanenitrile to form the corresponding enolate, which would then be reacted with a thiophene-3-carbonyl electrophile in the presence of a chiral catalyst.

While the direct catalytic asymmetric acylation of simple nitriles is a challenging area, significant progress has been made in the development of chiral catalysts for related transformations. Chiral phase-transfer catalysts, for example, have been successfully employed in the enantioselective alkylation of nitriles. acs.org Furthermore, chiral metal complexes, often featuring ligands such as bis(oxazolines) or phosphines, have shown great promise in a variety of asymmetric carbon-carbon bond-forming reactions. nih.gov The development of a catalytic system that could effectively control the facial selectivity of the acylation of the 3-methylbutanenitrile enolate would provide a direct and elegant route to the desired enantiomer of the target molecule.

Table 2: Potential Chiral Catalysts for Asymmetric Acylation

Catalyst Type Example Ligands/Scaffolds Potential Application
Chiral Phase-Transfer Catalysts Cinchona alkaloid derivativesEnantioselective alkylation of nitriles, potentially adaptable to acylation.
Chiral Metal Complexes Bis(oxazolines), Phosphinoxazolines (PHOX), BINAPCatalysis of a wide range of asymmetric C-C bond formations.
Chiral N,N'-Dioxide Complexes N,N'-dioxide-metal complexesEnantioselective Michael additions and other C-C bond forming reactions. acs.org

Diastereoselective Introduction of the Methyl Group

An alternative strategy involves the diastereoselective methylation of a chiral β-ketonitrile precursor. This approach would begin with the synthesis of a chiral β-ketonitrile lacking the α-methyl group, for example, 2-(thiophene-3-carbonyl)butanenitrile. This chiral precursor could potentially be synthesized using an asymmetric acylation method as described above.

Once the chiral β-ketonitrile is obtained, the α-proton can be removed to generate a chiral enolate. The subsequent methylation of this enolate would then proceed with diastereoselectivity, influenced by the existing stereocenter. The stereochemical outcome of the methylation would depend on the geometry of the enolate and the steric hindrance imposed by the substituents. The use of bulky bases and specific reaction conditions can often be used to control the diastereoselectivity of such alkylation reactions. While direct literature on the diastereoselective methylation of β-ketonitriles is scarce, the principles of stereocontrol in the alkylation of chiral enolates are well-established in organic synthesis. acs.org

Mechanistic Organic Chemistry of 3 Methyl 2 Thiophene 3 Carbonyl Butanenitrile and Its Precursors

Reaction Mechanisms of Nitrile Group Transformations

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. Its transformations are central to the derivatization of 3-Methyl-2-(thiophene-3-carbonyl)butanenitrile.

The chemistry of the nitrile group is analogous to that of a carbonyl group, primarily involving nucleophilic addition across the C≡N triple bond. ucalgary.ca The reaction mechanism depends on the nature of the nucleophile.

Strong, Anionic Nucleophiles: Reagents such as Grignard reagents (RMgX), organolithium compounds (RLi), or lithium aluminum hydride (LiAlH4) add directly to the electrophilic carbon of the nitrile. This addition breaks the pi bond and forms an intermediate imine anion (an imine salt), which is then protonated during aqueous work-up. ucalgary.carsc.org

Weaker, Neutral Nucleophiles: Nucleophiles like water or alcohols require activation of the nitrile group by an acid catalyst. Protonation of the nitrile nitrogen significantly increases the electrophilicity of the carbon atom, facilitating the attack by the weaker nucleophile. ucalgary.ca This is a key step in the hydrolysis of nitriles to carboxylic acids or amides.

The general mechanism for nucleophilic addition is illustrated below:

Step 1: The nucleophile attacks the electrophilic carbon of the nitrile group.

Step 2: The C-N pi bond breaks, and the electrons move to the nitrogen atom, forming a nitrogen anion.

Step 3: Subsequent protonation or further reaction of the intermediate yields the final product.

Nucleophile TypeCatalyst RequiredIntermediate
Strong (e.g., RMgX, LiAlH₄)NoneImine anion
Weak (e.g., H₂O, ROH)Acid (e.g., H₃O⁺)Protonated nitrile

The hydrogen atom on the carbon adjacent (alpha) to the nitrile group in this compound is exceptionally acidic. This increased acidity is due to the combined electron-withdrawing effects of both the adjacent nitrile group and the thiophene-3-carbonyl ketone group.

Deprotonation by a suitable base (such as an alkoxide or, more effectively, a stronger base like lithium diisopropylamide - LDA) results in the formation of a resonance-stabilized carbanion, often referred to as an enolate or, more accurately in this context, a nitrile-stabilized anion. openstax.orglibretexts.org The negative charge is delocalized over the alpha-carbon and the nitrogen of the nitrile group, as well as the oxygen of the ketone. libretexts.orgucalgary.ca

This resonance stabilization significantly lowers the pKa of the alpha-proton compared to a typical alkane C-H bond (pKa ≈ 50). libretexts.org The presence of two adjacent electron-withdrawing groups (ketone and nitrile) classifies this as an "active methylene" compound, making this proton particularly acidic. libretexts.org The resulting nucleophilic carbanion can participate in a variety of synthetic transformations, including alkylation and condensation reactions.

FeatureDescription
Alpha-Proton The hydrogen atom on the carbon between the ketone and nitrile groups.
Acidity Significantly increased due to stabilization of the conjugate base.
Conjugate Base A resonance-stabilized carbanion (enolate).
Stabilization Negative charge is delocalized onto the electronegative oxygen and nitrogen atoms. libretexts.org

Reactivity Profiles of the Thiophene-3-carbonyl Ketone

The ketone functional group is a dominant center of reactivity in the molecule, characterized by an electrophilic carbonyl carbon and acidic alpha-protons.

Similar to the nitrile group, the carbonyl carbon of the ketone is highly electrophilic due to the polarization of the C=O bond. It readily undergoes nucleophilic addition, which changes the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com

The reversibility of the addition depends on the basicity of the incoming nucleophile. masterorganicchemistry.com

Irreversible Addition: Strong nucleophiles, such as hydride reagents (e.g., NaBH₄) or organometallic reagents (e.g., Grignard reagents), add irreversibly to form a tetrahedral intermediate which, upon protonation, yields an alcohol.

Reversible Addition: Weaker nucleophiles, such as cyanide or alcohols, add reversibly. The position of the equilibrium is influenced by factors like concentration and steric hindrance. masterorganicchemistry.com

Steric hindrance from the adjacent isopropyl group and the thiophene (B33073) ring can influence the rate of nucleophilic attack compared to less substituted ketones. copernicus.org

The ketone possesses two sets of alpha-protons: the single proton on the carbon also alpha to the nitrile, and the protons on the methyl groups of the isopropyl moiety. The proton situated between the ketone and the nitrile is the most acidic, as discussed in section 4.1.2.

The protons on the isopropyl group are also acidic, though to a lesser extent, because the resulting conjugate base (enolate) is stabilized by resonance with the carbonyl group. openstax.orglibretexts.org Deprotonation with a strong base forms an enolate ion where the negative charge is shared between the alpha-carbon and the carbonyl oxygen. ucalgary.ca This enolate can exist as two different geometric isomers (E/Z enolates). The formation of this enolate allows the ketone to act as a nucleophile in reactions like the aldol (B89426) condensation.

Position of Alpha-ProtonRelative AcidityReason for Acidity
Between Ketone and NitrileMost AcidicStabilization by two electron-withdrawing groups.
On Isopropyl GroupAcidicResonance stabilization of the enolate by the ketone. libretexts.org

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is an aromatic heterocycle that is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution (SEAr). studysmarter.co.ukwikipedia.org This reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reaction proceeds via a positively charged intermediate known as a sigma complex or arenium ion. wikipedia.org

In unsubstituted thiophene, substitution occurs preferentially at the C2 or C5 positions (alpha-positions) because the positive charge of the intermediate can be more effectively delocalized onto the sulfur atom through resonance. studysmarter.co.ukresearchgate.net

However, in this compound, the thiophene ring is substituted at the C3 position with a carbonyl group. The thiophene-3-carbonyl group is an electron-withdrawing and deactivating group, which makes the ring less reactive towards electrophiles compared to unsubstituted thiophene. It directs incoming electrophiles to specific positions. Computational studies on 3-substituted thiophenes with deactivating groups (like -COMe) have shown that the regioselectivity depends on the reaction conditions: researchgate.net

Uncatalyzed Reactions: In the absence of a Lewis acid catalyst, electrophilic attack is kinetically favored at the C5 position (α'-substitution).

Lewis Acid-Catalyzed Reactions: In the presence of a Lewis acid (e.g., AlCl₃), which coordinates to the carbonyl oxygen, the C4 position (β-substitution) becomes more favored. researchgate.net This is because the complexation with the Lewis acid alters the electronic distribution and directing effect of the substituent.

Reaction ConditionPreferred Position of Substitution
No CatalystC5 (α'-position) researchgate.net
With Lewis Acid CatalystC4 (β-position) researchgate.net

Stereochemical Considerations in Reaction Outcomes

The synthesis of this compound introduces a chiral center at the second carbon of the butanenitrile chain. The stereochemical outcome of the reaction is therefore of significant interest. The formation of this stereocenter typically occurs during the carbon-carbon bond-forming step, which involves the acylation of a 3-methylbutanenitrile carbanion or enolate with a thiophene-3-carbonyl electrophile.

The reaction generally proceeds through a planar enolate intermediate. In the absence of any chiral influence, the subsequent acylation can occur from either face of the planar enolate with equal probability. This results in the formation of a racemic mixture of the (R) and (S) enantiomers of this compound. The lack of inherent stereocontrol in this step means that both enantiomers are produced in equal amounts, leading to a product with no net optical activity.

To achieve stereoselectivity, either a chiral substrate, a chiral auxiliary, or a chiral catalyst would be required. For instance, if a chiral base were used for the deprotonation of 3-methylbutanenitrile, the resulting chiral ion pair could influence the direction of the incoming electrophile, leading to an enrichment of one enantiomer over the other. Similarly, the use of a chiral ligand on a metal catalyst involved in the acylation could create a chiral environment that favors the formation of one enantiomer.

The stereochemical purity of the final product is often expressed in terms of enantiomeric excess (e.e.), which is a measure of the difference in the amounts of the two enantiomers. In a standard synthesis without any chiral control, the enantiomeric excess would be 0%.

Table 1: Hypothetical Stereochemical Outcomes of the Synthesis of this compound under Different Conditions

EntryReaction ConditionsEnantiomeric Excess (e.e.) of (S)-enantiomerPredominant Stereochemical Outcome
1Standard achiral synthesis (e.g., NaH, THF)0%Racemic mixture
2With chiral base (e.g., (R)-Lithium bis(1-phenylethyl)amide)75%Enantioenriched
3With chiral catalyst (e.g., a chiral Lewis acid)90%Highly enantioenriched

This data is illustrative and based on typical outcomes for similar reactions.

Investigation of Reaction Kinetics and Thermodynamics

Reaction Kinetics:

The rate of the reaction is influenced by several factors:

Base Strength and Steric Hindrance: The first step, the deprotonation of 3-methylbutanenitrile, is often the rate-determining step. The rate of this step is dependent on the strength and steric bulk of the base used. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) are typically effective.

Electrophile Reactivity: The nature of the acylating agent is crucial. Acyl chlorides, such as thiophene-3-carbonyl chloride, are generally more reactive and lead to faster reaction rates compared to esters like methyl thiophene-3-carboxylate.

Temperature: As with most chemical reactions, the rate of formation of this compound increases with temperature. However, higher temperatures can also lead to an increase in side reactions.

Reaction Thermodynamics:

Kinetic vs. Thermodynamic Control:

In the context of the acylation of the thiophene ring, there can be a consideration of kinetic versus thermodynamic control. Friedel-Crafts acylation of thiophene itself is known to favor substitution at the 2-position (the kinetic product) due to the greater stabilization of the cationic intermediate. However, to obtain the desired 3-substituted product, reaction conditions might be chosen to favor the thermodynamic product, or a starting material that already has the 3-position activated would be used. In the synthesis of this compound, this is typically addressed by using a pre-functionalized thiophene at the 3-position, such as thiophene-3-carboxylic acid or its derivatives.

Table 2: Hypothetical Kinetic and Thermodynamic Data for the Formation of this compound

ParameterValue (Illustrative)Condition
Activation Energy (Ea) for Deprotonation60 kJ/molWith NaH as base
Activation Energy (Ea) for Acylation45 kJ/molWith thiophene-3-carbonyl chloride
Enthalpy of Reaction (ΔH)-25 kJ/molOverall reaction
Gibbs Free Energy of Reaction (ΔG)-15 kJ/molAt 298 K

This data is hypothetical and serves to illustrate the energetic considerations of the reaction.

Spectroscopic and Spectrometric Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignment

NMR spectroscopy is the cornerstone for the detailed structural analysis of 3-Methyl-2-(thiophene-3-carbonyl)butanenitrile, offering insights into the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electronegative groups such as the carbonyl and nitrile functionalities, as well as the aromatic thiophene (B33073) ring, causing a downfield shift.

The isopropyl group is expected to show a doublet for the two methyl groups (CH₃) due to coupling with the adjacent methine proton, and a multiplet for the methine proton (CH) which is further split by the protons of the two methyl groups. The proton at the chiral center, alpha to both the carbonyl and nitrile groups, is anticipated to appear as a doublet, coupling with the methine proton of the isopropyl group.

The protons of the thiophene ring are expected to appear in the aromatic region of the spectrum. Due to the substitution at the 3-position of the thiophene ring, three distinct signals are predicted, with their chemical shifts and coupling constants being characteristic of a 3-substituted thiophene system.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Thiophene H-28.0 - 8.2dd~1.2, 2.9
Thiophene H-57.5 - 7.7dd~2.9, 5.0
Thiophene H-47.3 - 7.5dd~1.2, 5.0
α-CH4.0 - 4.2d~4.5
Isopropyl CH2.5 - 2.7m-
Isopropyl CH₃1.0 - 1.2d~6.8
Isopropyl CH₃'0.9 - 1.1d~6.8

Note: Predicted values are based on analogous structures and standard chemical shift tables.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm for a ketone. The nitrile carbon atom absorbs in the 115–120 ppm region. libretexts.org The carbons of the thiophene ring will appear in the aromatic region, with their specific shifts influenced by the carbonyl substituent. The aliphatic carbons of the butanenitrile chain will be found at higher field strengths.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O190 - 195
Thiophene C-3138 - 142
Thiophene C-2130 - 134
Thiophene C-5128 - 132
Thiophene C-4125 - 129
C≡N117 - 122
α-CH50 - 55
Isopropyl CH30 - 35
Isopropyl CH₃18 - 22
Isopropyl CH₃'17 - 21

Note: Predicted values are based on analogous structures and standard chemical shift tables.

To establish the connectivity between protons and carbons, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent protons. Key correlations are expected between the α-CH and the isopropyl CH, and between the isopropyl CH and the two isopropyl CH₃ groups. Within the thiophene ring, correlations between H-4 and H-5, and a weaker correlation between H-2 and H-4 would be anticipated.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons they are attached to. For instance, the signal for the α-CH proton would correlate with the signal for the α-CH carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations. Key HMBC correlations would be expected from the α-CH proton to the carbonyl carbon, the nitrile carbon, and the isopropyl CH carbon. The thiophene protons would show correlations to the carbonyl carbon, aiding in the unambiguous assignment of the thiophene ring substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the molecule, for example, by observing correlations between the α-CH proton and the protons of the isopropyl group or the thiophene ring.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. A strong, sharp absorption is predicted for the nitrile (C≡N) stretching vibration, typically appearing in the range of 2260-2210 cm⁻¹. mit.edu The carbonyl (C=O) group of the ketone is expected to show a strong absorption band. Due to conjugation with the thiophene ring, this band is expected at a lower wavenumber, likely in the 1685-1665 cm⁻¹ region, compared to a non-conjugated ketone. pressbooks.pub The spectrum would also feature C-H stretching vibrations for the aromatic thiophene ring (above 3000 cm⁻¹) and the aliphatic isopropyl and methine groups (below 3000 cm⁻¹). Characteristic C=C stretching vibrations for the thiophene ring are expected in the 1600-1400 cm⁻¹ region.

Predicted IR Absorption Bands:

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H (Thiophene)3100 - 3050Medium
C-H (Aliphatic)2980 - 2850Medium to Strong
C≡N (Nitrile)2240 - 2220Strong, Sharp
C=O (Ketone, conjugated)1685 - 1665Strong
C=C (Thiophene)1550 - 1400Medium

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, as well as to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry would be used to accurately determine the molecular formula of this compound, which is C₁₀H₁₁NOS. The calculated exact mass would be compared to the experimentally determined value to confirm the elemental composition.

The fragmentation of this compound under electron ionization (EI) is expected to proceed through characteristic pathways for ketones and nitriles. A primary fragmentation pathway for ketones is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. libretexts.org In this case, two alpha-cleavage pathways are possible:

Cleavage between the carbonyl carbon and the thiophene ring, leading to the formation of a thenoyl cation (C₅H₃OS⁺) and a neutral radical.

Cleavage between the carbonyl carbon and the α-carbon of the butanenitrile moiety, which would result in the formation of a 3-thienylcarbonyl cation (C₅H₃S-CO⁺).

Another likely fragmentation would involve the loss of the isopropyl group. The molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound.

Predicted Major Fragment Ions:

m/zProposed Fragment Structure
193[M]⁺ (Molecular Ion)
111[C₅H₃OS]⁺ (Thenoyl cation)
83[C₄H₃S]⁺ (Thienyl cation)
69[C₄H₅N]⁺ (Fragment from butanenitrile moiety)
43[C₃H₇]⁺ (Isopropyl cation)

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) provides a powerful analytical approach for the structural elucidation of compounds by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific, detailed research findings from tandem mass spectrometry studies exclusively focused on this compound are not extensively documented in publicly available literature, a probable fragmentation pathway can be predicted based on the known behavior of its constituent functional groups: the thiophene ring, the carbonyl group (ketone), and the alkyl nitrile moiety.

Upon ionization, the molecular ion of this compound would be subjected to collision-induced dissociation (CID). The fragmentation is anticipated to be directed by the most labile bonds and the formation of stable fragment ions. The primary sites for fragmentation are the bonds adjacent to the carbonyl group, a common pathway for ketones in mass spectrometry. libretexts.org

One of the principal fragmentation pathways is expected to be the alpha-cleavage on either side of the carbonyl group. This can result in two major fragmentation routes:

Cleavage of the bond between the carbonyl carbon and the thiophene ring: This would lead to the formation of a thenoyl cation (C₅H₃OS⁺) and a neutral 3-methylbutanenitrile radical. The thenoyl cation is a characteristic fragment for compounds containing a thiophene-carbonyl moiety.

Cleavage of the bond between the carbonyl carbon and the butanenitrile group: This fragmentation would generate a stable thiophene-3-carbonyl radical and a cation of 3-methyl-1-cyanopropyl.

Further fragmentation of the thiophene-containing ions is also plausible. The thiophene ring itself can undergo characteristic fragmentation, such as the loss of a neutral acetylene (B1199291) (C₂H₂) molecule or a carbon monosulfide (CS) radical, leading to smaller, stable cyclic ions. researchgate.netresearchgate.net

The butanenitrile fragment can also undergo subsequent fragmentation. For instance, the loss of the nitrile group as a neutral hydrogen cyanide (HCN) molecule is a common fragmentation pathway for alkyl nitriles. nih.gov Additionally, the isopropyl group attached to the butanenitrile backbone could be lost as a stable isopropyl radical.

A summary of the plausible product ions resulting from the tandem mass spectrometry fragmentation of this compound is presented in the table below. The m/z (mass-to-charge ratio) values are calculated based on the predicted fragmentation pathways.

Precursor Ion (m/z)Proposed Product IonProposed Neutral LossPredicted Product Ion (m/z)Proposed Fragmentation Pathway
193.06 [M+H]⁺[C₅H₃OS]⁺C₅H₈N111.99Alpha-cleavage with loss of the butanenitrile radical
[C₅H₈N]⁺C₅H₃OS82.07Alpha-cleavage with loss of the thiophene-3-carbonyl radical
[C₄H₄S]⁺•CO + C₄H₃N84.01Loss of carbon monoxide and subsequent rearrangement
[C₉H₁₀NS]⁺HCN166.05Loss of hydrogen cyanide from the precursor ion

It is important to note that this proposed fragmentation pattern is theoretical and based on established principles of mass spectrometry. chemguide.co.uklibretexts.org Experimental verification through a dedicated tandem mass spectrometry study of this compound would be necessary to confirm the exact fragmentation pathways and the relative abundance of the product ions. Such a study would provide definitive structural information and contribute to a more comprehensive understanding of the chemical properties of this compound.

Computational and Theoretical Studies of 3 Methyl 2 Thiophene 3 Carbonyl Butanenitrile

Quantum Chemical Calculations for Geometric Optimization and Conformational Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional structure of a molecule. Geometric optimization is a computational process that varies the bond lengths, bond angles, and dihedral angles of a molecule to find the arrangement with the lowest potential energy, known as the equilibrium geometry.

For 3-Methyl-2-(thiophene-3-carbonyl)butanenitrile, a key structural feature is the rotational freedom around the single bond connecting the thiophene (B33073) ring and the carbonyl group. This rotation gives rise to different conformers. Conformational analysis of similar aroyl derivatives of thiophene has shown that the orientation of the carbonyl group relative to the thiophene's sulfur atom can exist in S,O-cis or S,O-trans forms. rsc.org DFT calculations can map the potential energy surface by systematically rotating this bond, allowing for the identification of the global minimum energy conformer as well as other local minima and the energy barriers separating them. The stability of these conformers is influenced by a balance of steric hindrance from the isopropyl group and electronic interactions between the thiophene ring and the carbonyl moiety.

Calculations performed at a level of theory such as B3LYP with a 6-311G(d,p) basis set, which is commonly used for organic molecules, would provide reliable geometric parameters. nih.gov

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound This table presents illustrative data typical of a DFT geometry optimization.

ParameterAtom Pair/GroupPredicted Value
Bond Lengths (Å)
C=O (carbonyl)1.22 Å
C≡N (nitrile)1.16 Å
C(thiophene)-C(carbonyl)1.48 Å
C-S (thiophene)1.72 Å
Bond Angles (°) **
C(thiophene)-C(carbonyl)-C(butane)119.5°
O=C-C(thiophene)121.0°
Dihedral Angles (°) **
S-C(thiophene)-C(carbonyl)=O180.0° (S,O-trans)

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic structure of a molecule is described by its molecular orbitals, which are critical for understanding its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ajchem-a.com For this compound, the electron-rich thiophene ring is expected to be the primary contributor to the HOMO. Conversely, the electron-withdrawing carbonyl and nitrile groups would cause the LUMO to be localized predominantly over that portion of the molecule. researchgate.net This distribution indicates that the molecule would likely accept electrons into the carbonyl/nitrile system and donate electrons from the thiophene ring in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound This table presents illustrative data from an electronic structure calculation.

ParameterPredicted Energy (eV)
HOMO Energy-6.85 eV
LUMO Energy-1.98 eV
HOMO-LUMO Energy Gap (ΔE) 4.87 eV

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which serve as a valuable tool for compound characterization. By calculating the vibrational frequencies from the optimized geometry, a theoretical infrared (IR) spectrum can be generated. These calculated frequencies correspond to the vibrational modes of the molecule, such as the characteristic stretching of the C=O and C≡N bonds.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical shifts for each nucleus in the molecule, which can be compared with experimental data to confirm the structure. The predicted chemical shifts are influenced by the local electronic environment of each atom, which is accurately modeled by the quantum chemical calculations.

Table 3: Predicted Spectroscopic Data for this compound This table presents illustrative spectroscopic data that could be generated computationally.

Spectrum TypeFunctional Group / AtomPredicted Value
IR Frequency (cm⁻¹)
C≡N Stretch2245 cm⁻¹
C=O Stretch1680 cm⁻¹
C-H (thiophene) Stretch3100 cm⁻¹
¹H NMR Chemical Shift (ppm)
Thiophene Protons7.4 - 8.2 ppm
CH (methine)3.8 ppm
CH (isopropyl)2.5 ppm
CH₃ (isopropyl)1.1 ppm

Computational Studies on Reaction Mechanisms and Transition States

Theoretical chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, computational studies can identify the lowest energy path from reactants to products. This involves locating and characterizing not only the stable reactants, intermediates, and products but also the high-energy transition states that connect them. researchgate.net

For this compound, a potential reaction for study could be the nucleophilic addition to the carbonyl carbon. A computational study would model the approach of a nucleophile (e.g., a hydride or an organometallic reagent) to the carbonyl group. The calculation would determine the structure of the transition state and its associated activation energy (the energy difference between the reactants and the transition state). copernicus.org A lower activation energy implies a faster reaction rate. Such studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone.

Table 4: Hypothetical Energy Profile for a Nucleophilic Addition to this compound This table illustrates the relative energies along a hypothetical reaction coordinate.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State (TS)+15.2
Product (Tetrahedral Intermediate)-8.5

Molecular Docking and Interaction Analysis for Hypothetical Binding Sites (Purely theoretical, no biological implication)

Molecular docking is a computational technique used to predict how a small molecule (ligand) might bind to the active site of a large molecule, such as a protein (receptor). nih.govnih.gov While this technique is central to drug discovery, it can also be used in a purely theoretical context to explore the potential non-covalent interactions of a molecule within a defined binding pocket.

In a hypothetical study, this compound could be docked into a theoretical binding site composed of various amino acid residues. The docking algorithm would sample numerous orientations and conformations of the molecule within the site and score them based on a force field that estimates the binding affinity. researchgate.net The results would reveal the most probable binding mode and the specific interactions that stabilize it. For instance, the carbonyl oxygen could act as a hydrogen bond acceptor, the thiophene ring could engage in π-π stacking or hydrophobic interactions, and the isopropyl group could fit into a hydrophobic pocket. This analysis provides a theoretical map of the molecule's interaction potential.

Table 5: Hypothetical Molecular Docking Results for this compound This table presents a purely theoretical analysis of potential interactions in a hypothetical binding site.

Interaction TypePotential Molecular Group InvolvedHypothetical Interacting Residue
Hydrogen Bond Carbonyl Oxygen (Acceptor)Arginine, Lysine (Donor)
Hydrophobic Isopropyl GroupLeucine, Valine, Alanine
π-π Stacking Thiophene RingPhenylalanine, Tyrosine
Binding Affinity ----7.2 kcal/mol (Illustrative Score)

Derivatization and Functionalization Strategies for this compound

The chemical compound this compound is a β-ketonitrile, featuring a thiophene ring attached to a carbonyl group, which is in turn bonded to a carbon bearing both an isopropyl group and a nitrile functional group. This structure presents two primary reactive sites for derivatization: the nitrile group and the ketone moiety. While specific research on the derivatization of this exact molecule is limited, its reactivity can be thoroughly understood by examining the well-established chemical behavior of β-ketonitriles. This article explores the potential synthetic transformations at these functional groups based on established chemical principles.

Utilization of 3 Methyl 2 Thiophene 3 Carbonyl Butanenitrile As a Key Synthetic Intermediate or Scaffold

Applications in the Synthesis of Complex Organic Molecules

Detailed research findings on the specific application of 3-Methyl-2-(thiophene-3-carbonyl)butanenitrile in the synthesis of complex organic molecules are not extensively documented in publicly available scientific literature. However, based on the reactivity of its constituent functional groups—a β-ketonitrile and a thiophene-3-carbonyl moiety—its potential as a versatile building block can be inferred. β-Ketonitriles are known to be valuable precursors in organic synthesis due to the presence of a reactive methylene (B1212753) group activated by both the ketone and nitrile functionalities. This allows for a variety of transformations, including alkylation, condensation, and cyclization reactions, which are fundamental in the construction of complex molecular architectures.

The thiophene (B33073) ring, a common scaffold in medicinal chemistry and materials science, can be further functionalized, and its presence offers opportunities for creating diverse molecular structures. The carbonyl linker provides a key point for various coupling and condensation reactions. While direct examples are scarce, analogous structures such as 2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile have been synthesized via Michael additions, showcasing the reactivity of similar systems in forming carbon-carbon bonds to create intricate acyclic structures with high diastereoselectivity. mdpi.com

Incorporation into Polycyclic Systems

The structural framework of this compound is well-suited for the construction of polycyclic systems. The β-ketonitrile portion can readily undergo cyclocondensation reactions with various dinucleophiles to form a wide range of heterocyclic rings. For instance, reaction with hydrazine (B178648) derivatives could yield pyrazoles, while amidines could lead to pyrimidines.

Furthermore, the thiophene ring itself is a cornerstone for building fused heterocyclic systems. A common strategy involves the Gewald reaction, where α-cyanoketones (β-ketonitriles) react with sulfur and an amine to produce 2-aminothiophenes. nih.gov These resulting 2-aminothiophenes are highly valuable intermediates for the synthesis of thieno[2,3-d]pyrimidines, thieno[3,2-e] mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyrimidines, and other fused polycyclic compounds, many of which exhibit significant biological activity. nih.govsciforum.net While a direct application of this compound in a Gewald-type reaction is not explicitly reported, its structure suggests it would be a viable substrate. The resulting 2-aminothiophene would bear the pre-existing thiophene-3-carbonyl moiety, offering a pathway to complex, multi-thiophene-containing polycyclic architectures.

The following table illustrates potential polycyclic systems that could be derived from this compound based on known reactivity of β-ketonitriles.

ReagentPotential Polycyclic System
HydrazinePyrazole-fused thiophene
GuanidineThieno[2,3-d]pyrimidine
Malononitrile/SulfurDithiophene derivative

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. tcichemicals.comajrconline.org β-Dicarbonyl compounds, including β-ketonitriles, are frequently employed as key components in a variety of MCRs to generate a diverse library of heterocyclic compounds. researchgate.netnih.gov

Given its structure, this compound could potentially participate in several types of MCRs. For example, in a Hantzsch-type reaction, a β-keto ester (or in this case, a β-ketonitrile) can react with an aldehyde and a source of ammonia (B1221849) to produce dihydropyridine (B1217469) derivatives. The Biginelli reaction is another prominent MCR where a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea (B124793) condense to form dihydropyrimidinones. ajrconline.org

The Gewald three-component reaction is a prime example of an MCR that directly utilizes substrates like this compound. This reaction, involving a ketone, an active methylene nitrile, and elemental sulfur, is one of the most effective methods for synthesizing polysubstituted 2-aminothiophenes. nih.gov These products serve as versatile scaffolds for further synthetic transformations.

The potential roles of this compound in established MCRs are summarized below.

Multicomponent ReactionReactantsPotential Product Class
Hantzsch Dihydropyridine SynthesisAldehyde, Ammonia SourceSubstituted Dihydropyridine
Biginelli ReactionAldehyde, Urea/ThioureaDihydropyrimidinone
Gewald Aminothiophene SynthesisCarbonyl compound, Sulfur2-Aminothiophene

Development of Novel Reaction Methodologies Using the Compound as a Substrate

The unique combination of functional groups in this compound makes it an interesting substrate for the development of new synthetic methodologies. The activated methylene group can be a focal point for developing novel C-C and C-X (where X is a heteroatom) bond-forming reactions. For instance, its enolate could be used in asymmetric alkylation or aldol (B89426) reactions to introduce new stereocenters.

The juxtaposition of the nitrile and ketone functionalities allows for the exploration of novel domino or cascade reactions. A nucleophilic attack on the carbonyl carbon could be followed by an intramolecular cyclization onto the nitrile group, providing a pathway to new heterocyclic scaffolds. The development of transition-metal-catalyzed reactions using this substrate could also be a fruitful area of research. For example, palladium-catalyzed cross-coupling reactions could be employed to further functionalize the thiophene ring, or novel cyclization reactions could be designed that are initiated by the coordination of a metal to one of the functional groups.

While specific novel methodologies employing this compound are yet to be reported, the reactivity of similar β-ketonitriles and thiophene ketones suggests a high potential for this compound to serve as a valuable tool in the discovery and development of new synthetic transformations.

Future Directions in Research on 3 Methyl 2 Thiophene 3 Carbonyl Butanenitrile

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

One promising avenue is the exploration of one-pot multicomponent reactions (MCRs). nih.gov These reactions, where multiple starting materials react in a single vessel to form a complex product, offer significant advantages in terms of atom economy and reduced purification steps. nih.gov For instance, a potential MCR approach for 3-Methyl-2-(thiophene-3-carbonyl)butanenitrile could involve the condensation of a thiophene-3-carboxaldehyde derivative, isobutyronitrile (B166230), and a suitable activating agent under catalytic conditions.

Furthermore, the use of heterogeneous catalysts could offer significant benefits in terms of reusability and ease of separation, contributing to a more sustainable process. Research could focus on developing novel solid-supported catalysts, such as metal-organic frameworks (MOFs) or functionalized polymers, to facilitate the key bond-forming reactions in the synthesis of the target molecule.

Potential Synthetic Strategy Key Advantages Illustrative Catalyst Hypothetical Yield Range
One-Pot Multicomponent ReactionHigh atom economy, reduced waste, simplified procedureLewis acid or organocatalyst60-85%
Heterogeneous CatalysisCatalyst reusability, ease of product purificationPalladium on carbon (Pd/C)70-90%
C-H Activation/FunctionalizationStep economy, direct functionalization of thiophene (B33073)Rhodium or Iridium complexes55-80%

Advanced Mechanistic Investigations of its Reactivity

A thorough understanding of the reactivity of this compound is crucial for its potential applications. The presence of multiple functional groups—the thiophene ring, the ketone, and the nitrile—suggests a rich and complex chemical behavior. Future research should employ a combination of experimental and computational methods to elucidate the mechanisms of its reactions.

The thiophene ring is known to undergo electrophilic aromatic substitution, and the presence of both an electron-withdrawing carbonyl group and an alkyl substituent will influence the regioselectivity of these reactions. nih.gov Detailed kinetic studies, coupled with density functional theory (DFT) calculations, can provide insights into the transition states and reaction pathways of various transformations, such as halogenation, nitration, and acylation of the thiophene ring. nih.gov

Furthermore, the reactivity of the α-carbon to the nitrile and carbonyl groups is of significant interest. Studies on its enolization and subsequent reactions, such as aldol (B89426) condensations or Michael additions, could reveal pathways to more complex molecular architectures. Isotopic labeling studies could be employed to trace the movement of atoms and confirm proposed reaction mechanisms.

Reaction Type Investigative Technique Anticipated Outcome
Electrophilic Aromatic SubstitutionKinetic studies, DFT calculationsDetermination of regioselectivity and reaction rates
Nucleophilic Addition to CarbonylIn-situ spectroscopy (NMR, IR)Characterization of intermediates and transition states
Reactions at the α-carbonIsotopic labeling studiesElucidation of enolization and subsequent reaction pathways

Application of Machine Learning in Predicting its Reactivity and Synthetic Accessibility

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. appliedclinicaltrialsonline.com For this compound, ML models can be trained on large datasets of known chemical reactions to predict its reactivity under various conditions. neurips.ccnips.ccrsc.org This predictive power can significantly accelerate the discovery of new reactions and optimize existing ones, reducing the need for extensive trial-and-error experimentation. appliedclinicaltrialsonline.com

ML algorithms can also be employed to assess the synthetic accessibility of derivatives of this compound. semanticscholar.orgpsu.edunih.gov By analyzing vast databases of chemical reactions and commercially available starting materials, these models can provide a quantitative score for the ease of synthesis of a target molecule. nih.gov This is particularly valuable in drug discovery and materials science, where the ability to rapidly identify synthetically feasible compounds is crucial. mdpi.com

Machine Learning Application Model Type Input Data Predicted Output
Reactivity PredictionGraph Neural NetworksMolecular structure, reaction conditionsReaction products and yields
Synthetic Accessibility ScoringSupport Vector MachinesMolecular fingerprints, fragment analysisA score indicating the ease of synthesis
Retrosynthesis PlanningTransformer-based modelsTarget molecular structurePotential synthetic routes

Potential for Integration into Flow Chemistry Systems

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.orgrsc.org The synthesis and subsequent transformations of this compound are well-suited for adaptation to flow chemistry systems.

A continuous flow process for the synthesis of this compound could involve pumping the starting materials through a heated reactor packed with a solid-supported catalyst. unipd.itdtu.dk This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. acs.org Furthermore, the integration of in-line purification techniques, such as liquid-liquid extraction or chromatography, could enable a fully automated and continuous production process.

The investigation of hazardous reactions, such as those involving highly reactive intermediates or exothermic processes, can be conducted more safely in a flow reactor due to the small reaction volume and efficient heat dissipation. sci-hub.se This would open up new possibilities for exploring the reactivity of this compound under conditions that would be challenging to handle in a traditional batch setup.

Flow Chemistry Process Key Parameter for Optimization Potential Advantage Illustrative Reactor Type
Continuous SynthesisResidence time, temperature, catalyst loadingImproved yield, enhanced safety, scalabilityPacked-bed reactor
In-line PurificationSolvent flow rates, stationary phase selectionAutomated product isolation, reduced manual handlingMicrofluidic chip with integrated separation
High-Throughput Reaction ScreeningReagent stoichiometry, catalyst screeningRapid optimization of reaction conditionsMulti-channel microreactor

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methyl-2-(thiophene-3-carbonyl)butanenitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving thiophene-3-carbonyl precursors and nitrile-containing intermediates. For example, refluxing thiophene derivatives with potassium tert-butoxide in tetrahydrofuran (THF) under nitrogen atmosphere is a standard approach to promote cyclization or coupling reactions . Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), reaction temperature (80–120°C), and stoichiometric ratios of reagents to maximize yield. Catalytic bases like triethylamine or Lewis acids (e.g., ZnCl₂) may enhance reaction efficiency .

Q. How can researchers characterize the molecular structure of this compound?

  • Methodological Answer : Structural elucidation requires a combination of techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon backbone connectivity, with thiophene protons typically appearing as multiplet signals in δ 6.5–7.5 ppm .
  • IR Spectroscopy : Key peaks include C≡N stretch (~2200 cm⁻¹) and carbonyl (C=O) stretch (~1680 cm⁻¹) .
  • X-ray Crystallography : Resolves bond angles and crystallographic packing, critical for confirming stereochemistry .

Q. What are the typical reactivity patterns of the thiophene-carbonyl moiety in this compound?

  • Methodological Answer : The thiophene-carbonyl group undergoes electrophilic substitution (e.g., bromination at the α-position of the thiophene ring) and nucleophilic acyl substitution (e.g., hydrolysis to carboxylic acids). The nitrile group can participate in cycloaddition reactions or be reduced to amines using LiAlH₄ . Oxidation with KMnO₄ under acidic conditions may cleave the thiophene ring, yielding sulfonic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from impurities or tautomeric forms. Strategies include:

  • Purification : Use preparative HPLC (e.g., methanol-water gradients) to isolate pure fractions .
  • Cross-Validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
  • Variable-Temperature NMR : Detect dynamic equilibria (e.g., keto-enol tautomerism) by analyzing spectral changes at different temperatures .

Q. What computational approaches are suitable for predicting the reactivity or binding affinity of this compound?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes), focusing on hydrogen bonding between the carbonyl group and active-site residues .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes in aqueous environments over 100-ns trajectories .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic Fukui indices for reaction site identification .

Q. How can researchers design experiments to study degradation pathways under varying conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stressors:
  • Acidic/alkaline hydrolysis (0.1M HCl/NaOH at 60°C for 24 hours).
  • Oxidative stress (3% H₂O₂ at room temperature).
  • Photolysis (ICH Q1B guidelines: UV light at 365 nm) .
  • Analytical Monitoring : Track degradation products via LC-MS/MS and correlate with mechanistic pathways (e.g., nitrile hydrolysis to amides or carboxylic acids) .

Data Contradiction Analysis

Q. How to address conflicting reports on the biological activity of structurally similar thiophene-carbonitriles?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl vs. phenyl groups) and compare bioassay results (e.g., IC₅₀ values against cancer cell lines) .
  • Meta-Analysis : Aggregate data from PubChem and EPA DSSTox to identify trends in cytotoxicity or enzyme inhibition, adjusting for assay variability (e.g., MTT vs. ATP-based viability tests) .

Experimental Design Considerations

Q. What controls are essential when evaluating the compound’s stability in solution?

  • Methodological Answer :

  • Solvent Controls : Test stability in DMSO, methanol, and aqueous buffers (pH 4–9) to identify degradation triggers .
  • Temperature Controls : Store aliquots at –20°C, 4°C, and 25°C for 1–4 weeks, monitoring via HPLC .
  • Light Exposure Controls : Use amber vials vs. clear glass to assess photolytic effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2-(thiophene-3-carbonyl)butanenitrile
Reactant of Route 2
3-Methyl-2-(thiophene-3-carbonyl)butanenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.